molecular formula C8H16N2O2 B1441247 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde CAS No. 1342061-59-9

4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde

Cat. No.: B1441247
CAS No.: 1342061-59-9
M. Wt: 172.22 g/mol
InChI Key: DAZDOEKYRYNNQA-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde is a heterocyclic organic compound that features a diazepane ring substituted with a hydroxyethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde typically involves the reaction of 1,4-diazepane with ethylene oxide to introduce the hydroxyethyl group, followed by oxidation to form the aldehyde. The reaction conditions often require a controlled environment with specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: 4-(2-Hydroxyethyl)-1,4-diazepane-1-carboxylic acid.

    Reduction: 4-(2-Hydroxyethyl)-1,4-diazepane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and aldehyde groups can form covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The diazepane ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

    4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A buffering agent with similar structural features.

    4-(2-Hydroxyethyl)pyridine: Used as an intermediate in organic synthesis.

    Icaridin: An insect repellent with a similar hydroxyethyl group.

Uniqueness: 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde is unique due to its combination of a diazepane ring with both hydroxyethyl and aldehyde functional groups. This combination provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

4-(2-hydroxyethyl)-1,4-diazepane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-7-6-9-2-1-3-10(8-12)5-4-9/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZDOEKYRYNNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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